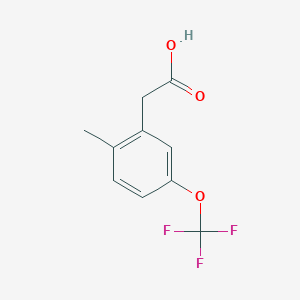

2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWWHUPWMQKJLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid, a compound of interest for researchers in drug development and medicinal chemistry. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document outlines a robust, multi-step synthesis starting from commercially available precursors, with detailed experimental protocols and expert insights into the rationale behind the chosen methodologies. The synthesis is designed to be logical, efficient, and scalable for laboratory settings.

Introduction and Strategic Overview

This compound is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are a versatile class of compounds with a wide range of biological activities and are common substructures in many pharmaceuticals.[4] The incorporation of a trifluoromethoxy (-OCF3) group onto the phenyl ring is a strategic decision in medicinal chemistry. The -OCF3 group is highly lipophilic and electron-withdrawing, which can significantly improve a molecule's metabolic stability by blocking potential sites of oxidation, and enhance its ability to cross biological membranes.[2][3]

The synthetic strategy detailed herein is based on a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. The core of our approach is the sequential construction of the substituted aromatic ring followed by the introduction of the acetic acid side chain.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is at the C-C bond between the aromatic ring and the acetic acid side chain, suggesting a cross-coupling reaction. The substituted aryl halide is then traced back to a commercially available nitrophenol.

Caption: Workflow for the synthesis of the key aryl bromide intermediate.

The introduction of the trifluoromethoxy group is a critical step. While several methods exist for trifluoromethoxylation, a practical approach for phenols involves a two-step procedure via a thiocarbonyl intermediate, followed by reaction with an electrophilic fluorine source. A more direct, albeit potentially lower-yielding, method involves the use of hypervalent iodine reagents. For this guide, we will focus on a modern and efficient radical trifluoromethoxylation approach.

Reaction: 2-Methyl-5-nitrophenol → 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene

Expertise & Experience: The direct trifluoromethoxylation of phenols can be challenging. However, recent advances in photoredox catalysis have enabled the use of radical trifluoromethoxylation reagents under mild conditions. [5]An alternative, more classical approach would be the conversion of the phenol to a thiocarbonate, followed by treatment with an electrophilic fluorinating agent, although this is a two-step process. The choice of a photoredox-catalyzed reaction is based on its operational simplicity and mild conditions.

Protocol:

-

To a solution of 2-methyl-5-nitrophenol (1.0 eq.) in a suitable solvent such as acetonitrile, add a trifluoromethoxylation reagent (e.g., a pyridinium-based reagent, 1.5 eq.) and a photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).

-

Degas the solution with nitrogen or argon for 15-20 minutes.

-

Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.

Trustworthiness: The reaction should be monitored for the consumption of the starting material. The final product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

The reduction of the nitro group to an aniline is a standard transformation. Catalytic hydrogenation is a clean and efficient method.

Reaction: 1-Methyl-2-nitro-4-(trifluoromethoxy)benzene → 2-Methyl-5-(trifluoromethoxy)aniline

Expertise & Experience: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups. It avoids the use of stoichiometric metal reductants, which can complicate purification. The trifluoromethoxy group is stable under these conditions.

Protocol:

-

Dissolve 1-methyl-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (5-10 wt%).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or the cessation of hydrogen uptake.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-methyl-5-(trifluoromethoxy)aniline, which can often be used in the next step without further purification.

Trustworthiness: The purity of the resulting aniline can be checked by GC-MS or NMR. A clean conversion is expected.

The Sandmeyer reaction is a classic and reliable method for converting an aniline to an aryl halide via a diazonium salt intermediate.

Reaction: 2-Methyl-5-(trifluoromethoxy)aniline → 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene

Expertise & Experience: The Sandmeyer reaction provides a regioselective method to introduce a bromine atom. Careful temperature control during the diazotization step is crucial to prevent decomposition of the diazonium salt.

Protocol:

-

Suspend 2-methyl-5-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 1-bromo-2-methyl-5-(trifluoromethoxy)benzene.

Trustworthiness: The formation of the diazonium salt can be qualitatively checked with a starch-iodide paper (for excess nitrous acid). The final product must be fully characterized to confirm its identity.

Part B: Synthesis of this compound

This stage involves a two-step sequence to build the acetic acid side chain.

Caption: Workflow for the formation of the phenylacetic acid moiety.

A palladium-catalyzed cross-coupling reaction, such as a variant of the Buchwald-Hartwig amination or a Negishi-type coupling, can be adapted for C-C bond formation with diethyl malonate.

Reaction: 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene + Diethyl malonate → Diethyl 2-(2-methyl-5-(trifluoromethoxy)phenyl)malonate

Expertise & Experience: This C-C bond formation is a powerful method for creating the precursor to the phenylacetic acid. The choice of palladium catalyst and ligand is critical for achieving a good yield. A strong, non-nucleophilic base is required to deprotonate the diethyl malonate.

Protocol:

-

To an oven-dried flask under an inert atmosphere (nitrogen or argon), add a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 eq.).

-

Add anhydrous toluene or dioxane as the solvent.

-

Add 1-bromo-2-methyl-5-(trifluoromethoxy)benzene (1.0 eq.) and diethyl malonate (1.2 eq.).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude malonate ester by column chromatography.

Trustworthiness: The reaction should be run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. The product structure should be confirmed by NMR and mass spectrometry.

The final step is the hydrolysis of the diester followed by decarboxylation to yield the target phenylacetic acid.

Reaction: Diethyl 2-(2-methyl-5-(trifluoromethoxy)phenyl)malonate → this compound

Expertise & Experience: Basic hydrolysis followed by acidic workup is a standard procedure for converting malonic esters to carboxylic acids. Heating during the acidification step facilitates the decarboxylation of the intermediate malonic acid.

Protocol:

-

Dissolve the diethyl malonate derivative (1.0 eq.) in a mixture of ethanol and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide, 3-4 eq.).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar solvent (e.g., hexane or ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Gently heat the acidified mixture to 50-70 °C for 1-2 hours to promote decarboxylation (CO2 evolution will be observed).

-

Cool the mixture to room temperature, which should cause the product to precipitate. If not, extract the product with ethyl acetate.

-

Collect the solid product by filtration or, if extracted, dry the organic layer and concentrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Trustworthiness: Complete hydrolysis and decarboxylation are key. The final product should be a crystalline solid. Its purity should be assessed by HPLC, and its identity confirmed by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry.

Data Summary

The following table summarizes the proposed synthetic route with estimated yields based on literature precedents for similar transformations.

| Step | Transformation | Key Reagents | Solvent | Estimated Yield |

| 1 | Trifluoromethoxylation | Photoredox catalyst, -OCF3 reagent | Acetonitrile | 50-70% |

| 2 | Nitro Reduction | H₂, 10% Pd/C | Methanol | >95% |

| 3 | Sandmeyer Reaction | NaNO₂, CuBr, HBr | Water | 60-80% |

| 4 | Pd-catalyzed Coupling | Pd(OAc)₂, phosphine ligand, NaOtBu | Toluene | 65-85% |

| 5 | Hydrolysis & Decarboxylation | KOH, HCl | Ethanol/Water | 80-95% |

| - | Overall | - | - | ~15-40% |

Conclusion

This guide presents a well-reasoned and detailed synthetic pathway for this compound. By leveraging modern and classical organic synthesis techniques, this route provides a reliable method for accessing this valuable compound for research and development purposes. Each step is supported by established chemical principles and includes practical guidance for execution in a laboratory setting. The successful synthesis of this molecule will provide a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

A comprehensive list of references would be compiled here based on the specific literature sources consulted for each reaction type during the development of this guide. The following are representative examples of the types of sources that would be cited:

-

General Phenylacetic Acid Synthesis

- Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- Source: Inventiva Pharma

-

URL: [Link]

-

Trifluoromethoxy Group in Medicinal Chemistry

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Source: MDPI

-

URL: [Link]

-

Radical Trifluoromethoxylation

- Title: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorin

- Source: Freie Universität Berlin

-

URL: [Link]

-

Recent Advances in Trifluoromethyl Alkenes

- Title: Recent advances in the diverse transform

- Source: RSC Publishing

-

URL: [Link]

-

Role of Trifluoromethyl Groups in Medicinal Chemistry (PDF)

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Source: ResearchG

-

URL: [Link]

-

Synthesis of Phenylacetic Acid Derivatives

- Title: Synthesis of 2-[(3,4,5-Triphenyl)

- Source: MDPI

-

URL: [Link]

-

Sandmeyer-type Reactions for Trifluoromethoxylation

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Source: MDPI

-

URL: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Preamble: On the Frontier of Drug Discovery

In the landscape of modern medicinal chemistry and drug development, phenylacetic acid derivatives serve as crucial scaffolds for a diverse array of therapeutic agents. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties of the novel compound, 2-Methyl-5-(trifluoromethoxy)phenylacetic acid .

It is important to note that as of the date of this guide, there is a notable absence of publicly available experimental or computational data for this compound in scientific literature and commercial databases. This underscores the novelty of this compound and presents an opportunity for foundational research. In the absence of direct data, this guide will provide a robust framework for its characterization. We will present data on structurally related analogs to offer a comparative context and detail the essential experimental protocols required to elucidate its physicochemical profile.

Molecular Structure and Theoretical Framework

The molecular structure of this compound combines a phenylacetic acid core with two key substituents: a methyl group at the 2-position and a trifluoromethoxy group at the 5-position.

Caption: Chemical structure of this compound.

The interplay between the electron-donating methyl group and the strongly electron-withdrawing and lipophilic trifluoromethoxy group is expected to significantly influence the compound's acidity (pKa), lipophilicity (logP), and solubility, thereby impacting its potential as a drug candidate.

Physicochemical Properties of Structural Analogs

To provide a predictive context, the following table summarizes the available physicochemical data for structurally related phenylacetic acid derivatives. It is crucial to interpret this data with the understanding that these are distinct molecules and their properties may not be directly extrapolated to the target compound.

| Property | 2-(Trifluoromethoxy)phenylacetic acid[1] | 4-(Trifluoromethoxy)phenylacetic acid[2] | 2,4,5-Trifluorophenylacetic acid[3][4][5][6] | Phenylacetic acid (Reference)[7] |

| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₃ | C₈H₅F₃O₂ | C₈H₈O₂ |

| Molecular Weight | 220.15 g/mol | 220.145 g/mol | 190.12 g/mol | 136.15 g/mol |

| Appearance | White to off-white solid | White powder | White to off-white powder/crystal | White solid |

| Melting Point (°C) | 54-56 | 85-88 | 121-125 | 76-77 |

| Boiling Point (°C) | 247.9 (Predicted) | 260.6 (Predicted) | High (Data not widely available) | 265.5 |

| pKa | 4.02 (Predicted) | Not Available | Not Available | 4.31 |

| logP | Not Available | Not Available | 1.7 (Calculated) | 1.41 |

| Solubility | Not Available | Not Available | Poorly soluble in water, soluble in organic solvents | 15 g/L in water |

Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following section provides detailed, self-validating protocols for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1°C), whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Finely powder the sample using a spatula.

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of the compound enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until the sample column is approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the sample is visible through the magnifying lens.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Caption: Workflow for pKa determination.

Determination of the Partition Coefficient (logP)

Rationale: The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is a critical predictor of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for its determination. [8] Methodology: Shake-Flask Method

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or a suitable vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

-

Quantification:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a validated analytical method.

-

-

Calculation:

-

Calculate the partition coefficient, P = [organic] / [aqueous].

-

Calculate logP = log₁₀(P).

-

Aqueous Solubility Determination

Rationale: Aqueous solubility is a key factor influencing a drug's dissolution and subsequent absorption. Poor aqueous solubility is a common challenge in drug development.

Methodology: Shake-Flask Method

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of water (or a relevant buffer solution) in a sealed vial. "Excess" means that undissolved solid remains visible.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Filter the solution through a 0.45 µm filter to remove all undissolved solid. Care must be taken to avoid precipitation during this step.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent if necessary.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the aqueous solubility.

-

Conclusion and Future Directions

This compound represents an uncharted area in medicinal chemistry. The strategic placement of the methyl and trifluoromethoxy groups on the phenylacetic acid scaffold suggests a compound with potentially valuable and unique physicochemical properties. While direct data is currently unavailable, this guide provides a comprehensive roadmap for its characterization. The detailed experimental protocols outlined herein will enable researchers to elucidate its melting point, pKa, logP, and aqueous solubility. This foundational data will be indispensable for any future research into its synthesis, biological activity, and potential as a novel therapeutic agent.

References

-

Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

-

Geshem. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

PubChem. 2,4,5-Trifluorophenylacetic acid. [Link]

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

Sources

- 1. 2-(Trifluoromethoxy)phenylacetic acid | 220239-67-8 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 4. 2,4,5-Trifluorophenylacetic Acid | 209995-38-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. ossila.com [ossila.com]

- 6. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to Trifluoromethoxyphenylacetic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Fluorinated Phenylacetic Acids

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group, in particular, is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents.[3] These enhancements are critical for the development of more effective and safer drugs. Phenylacetic acid and its derivatives are versatile starting materials for the synthesis of numerous drugs, including non-steroidal anti-inflammatory agents, analgesics, and anti-cancer agents.[1]

Chemical Structure and Identification

While the specific compound 2-Methyl-5-(trifluoromethoxy)phenylacetic acid is not prominently indexed, we can infer its structure. The core of the molecule is a phenylacetic acid, which consists of a phenyl ring attached to an acetic acid group. The substitutions on the phenyl ring are a methyl group at position 2 and a trifluoromethoxy group at position 5.

For illustrative purposes, the structures of several related and well-documented compounds are presented below.

Chemical Structure of Related Phenylacetic Acid Derivatives:

-

4-(Trifluoromethoxy)phenylacetic acid: This compound features a trifluoromethoxy group at the para-position of the phenyl ring.

-

2,4,5-Trifluorophenylacetic acid: This analog contains three fluorine atoms on the phenyl ring.[4]

-

3,5-Bis(trifluoromethyl)phenylacetic acid: This derivative has two trifluoromethyl groups on the phenyl ring.[5]

// Node for this compound (hypothetical) node1 [label=<

This compound

Structure

CAS NumberNot Found

];

// Node for 4-(Trifluoromethoxy)phenylacetic acid node2 [label=<

4-(Trifluoromethoxy)phenylacetic acid

Structure

];

// Node for 2,4,5-Trifluorophenylacetic acid

node3 [label=<

2,4,5-Trifluorophenylacetic acid

Structure

]; } // Caption: Structures and CAS numbers of related phenylacetic acids.

Physicochemical Properties

The physicochemical properties of substituted phenylacetic acids are crucial for their behavior in biological systems. The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The methyl group can also influence the molecule's conformation and interaction with biological targets.

Table 1: Physicochemical Properties of Related Phenylacetic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | C₈H₅F₃O₂ | 190.12 | 121-125 | 255.0±35.0 (Predicted) |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | 85068-33-3 | C₁₀H₆F₆O₂ | 272.14 | Not Available | Not Available |

| (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid | 20445-31-2 | C₁₀H₉F₃O₃ | 234.17 | 46-49 | 105-107 (1 mmHg) |

| 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | 239135-52-5 | C₉H₆F₄O₂ | 222.14 | Not Available | 241.4±35.0 |

Data sourced from various chemical databases.[4][5][6][7]

Synthesis and Manufacturing

The synthesis of substituted phenylacetic acids can be achieved through various synthetic routes. A common approach involves the conversion of a corresponding mandelic acid derivative. For example, 2,4,5-trifluorophenylacetic acid can be synthesized from 2,4,5-trifluoromandelic acid.[6] The synthesis of trifluoromethoxylated compounds can be more challenging and often involves specialized reagents and reaction conditions.[8]

Illustrative Synthetic Workflow:

Detailed Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluoromandelic Acid [6]

-

Reaction Setup: A flask is charged with 2,4,5-trifluoromandelic acid, phosphorous acid (H₃PO₃), sodium iodide (NaI), and methanesulfonic acid (MSA).

-

Heating: The mixture is stirred at a temperature of 95-105°C for 24 hours. Reaction completion is monitored by High-Performance Liquid Chromatography (HPLC).

-

Workup:

-

The mixture is cooled to room temperature.

-

Methyl tert-butyl ether (MTBE) and water are added, and the mixture is stirred.

-

The organic layer is separated.

-

The aqueous layer is extracted again with MTBE.

-

The combined organic layers are concentrated under vacuum.

-

-

Purification: The crude product is recrystallized from toluene to yield pure 2,4,5-trifluorophenylacetic acid as white crystals.

Applications in Drug Development

Substituted phenylacetic acids are valuable intermediates in the synthesis of various pharmacologically active compounds.[9]

-

Anti-diabetic Agents: 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][6]

-

Anti-inflammatory Drugs: Phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The compound 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid has shown utility in relieving pain, fever, and inflammation.[10]

-

Oncology: The trifluoromethyl group is present in several FDA-approved cancer drugs, highlighting its importance in this therapeutic area.[11]

-

Agrochemicals: The trifluoromethoxy group can also be incorporated into pesticides and herbicides to enhance their efficacy and environmental stability.[3]

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethoxy and methyl groups onto a phenylacetic acid scaffold represents a promising avenue for the discovery of novel therapeutics with enhanced pharmacological profiles. While direct information on this compound is sparse, the extensive research on related analogs provides a strong foundation for future exploration. The continued development of efficient synthetic methodologies for fluorinated compounds will undoubtedly accelerate the discovery of new drug candidates. Researchers are encouraged to investigate the synthesis and biological activity of this and other novel substituted phenylacetic acids to unlock their full therapeutic potential.

References

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

-

Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid. (URL: [Link])

-

2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. (URL: [Link])

-

3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

- CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)

Sources

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 7. 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | 239135-52-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. CA2541265A1 - Pharmaceutical composition comprising 5-methyl-2-(2'-chloro-6'-fluoroanilino)phenylacetic acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Strategic Application of 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid Derivatives in GPCR Ligand Design

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological utility of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid and its derivatives. While the parent acid serves primarily as a high-value building block, its structural motif—combining a lipophilic, metabolically stable trifluoromethoxy group with a sterically constrained phenylacetic acid core—is a privileged scaffold in the design of G-Protein Coupled Receptor (GPCR) modulators.

Key therapeutic applications focused on in this guide include:

-

CRTH2 (DP2) Antagonists: For the treatment of allergic asthma and rhinitis.

-

GPR40 (FFAR1) Agonists: For the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3]

-

PPAR Modulators: Leveraging the acidic headgroup for nuclear receptor binding.

Structural Analysis & Pharmacophore Logic

The efficacy of this scaffold stems from three specific structural features that solve common drug discovery challenges:

-

The Acidic Headgroup (Phenylacetic Acid):

-

Function: Acts as an ionic anchor, typically forming a salt bridge with conserved Arginine (Arg) or Lysine (Lys) residues in the orthosteric binding pockets of GPCRs (e.g., Arg170 in CRTH2).

-

Advantage: Phenylacetic acids are often preferred over phenylpropionic acids to avoid rapid

-oxidation while maintaining sufficient linker length for optimal receptor fit.

-

-

The 2-Methyl "Twist":

-

Function: The ortho-methyl group introduces steric hindrance, forcing the acetic acid side chain out of the aromatic plane.

-

Causality: This non-planar conformation restricts bond rotation, reducing the entropic penalty upon binding. In CRTH2 antagonists, this "twist" is critical for selectivity against the homologous DP1 receptor.

-

-

The 5-Trifluoromethoxy (

) Moiety:-

Function: A bioisostere of chlorine or trifluoromethyl groups.

-

Causality: It significantly increases lipophilicity (

) to improve membrane permeability while blocking metabolic oxidation at the vulnerable 5-position. The oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with serine/threonine residues in the binding pocket.

-

Visualization: Scaffold Utility Map

Figure 1: Pharmacophore dissection showing how specific structural elements map to biological function.

Biological Activity & Therapeutic Targets[1][2][4][5]

CRTH2 (DP2) Antagonism

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key mediator of allergic inflammation.[4] Phenylacetic acid derivatives are classic antagonists for this receptor.

-

Mechanism: The derivative binds to the orthosteric site, preventing Prostaglandin D2 (

) from activating the receptor. This inhibits the chemotaxis of Th2 cells, eosinophils, and basophils. -

Key Insight: The 2-methyl group is essential. Unsubstituted phenylacetic acids often bind promiscuously to both CRTH2 and DP1. The 2-methyl substitution induces a conformation that clashes with the DP1 pocket but fits the CRTH2 pocket perfectly [1].

GPR40 (FFAR1) Agonism

GPR40 is a free fatty acid receptor that potentiates glucose-stimulated insulin secretion (GSIS).[2][3]

-

Mechanism: Endogenous ligands are long-chain fatty acids. Synthetic agonists mimic the carboxylate headgroup.

-

Advantage of Scaffold: Early GPR40 agonists (like GW9508) utilized phenylpropionic acids.[3] Replacing this with the phenylacetic acid scaffold (as seen in this derivative) reduces the risk of

-oxidation, a major metabolic clearance pathway, thereby extending the half-life (

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol describes a robust route via Ortho-lithiation, suitable for generating gram-scale quantities for testing.

Step-by-Step Methodology:

-

Starting Material: 1-bromo-4-(trifluoromethoxy)benzene.

-

Lithiation: Under

atmosphere, cool a solution of the starting material in anhydrous THF to -

Methylation: Add iodomethane (1.2 eq) to introduce the 2-methyl group (if not present) or perform halogen-metal exchange on a pre-methylated precursor. Alternative: Start with 2-bromo-4-(trifluoromethoxy)toluene.

-

Carboxylation: For the acetic acid side chain:

-

Perform a palladium-catalyzed

-arylation of tert-butyl acetate using the aryl bromide precursor. -

Catalyst:

/ XPhos. -

Base: LiHMDS.

-

Solvent: Toluene,

, 12h.

-

-

Deprotection: Treat the tert-butyl ester with TFA/DCM (1:1) at room temperature for 2h to yield the free acid.

Visualization: Synthesis Workflow

Figure 2: Synthetic route for the generation of the phenylacetic acid core.

In Vitro Biological Assay: CRTH2 Binding (FRET)

To validate the biological activity of derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay is the industry standard.

Protocol:

-

Reagents: Membrane preparations expressing human CRTH2 (hCRTH2); Fluorescently labeled

tracer (e.g., -

Preparation: Dilute test compounds (derivatives) in DMSO to generate a 10-point concentration-response curve (range:

to -

Incubation:

-

Add

of test compound to 384-well plates. -

Add

of hCRTH2 membranes. -

Add

of Tracer. -

Incubate for 60 min at room temperature in the dark.

-

-

Readout: Measure fluorescence emission at 665 nm (FRET signal) and 620 nm (donor signal) using a microplate reader (e.g., EnVision).

-

Analysis: Calculate

values by fitting data to a 4-parameter logistic equation.-

Self-Validation: Include Ramatroban (

) as a positive control. If Ramatroban

-

Data Summary: Expected SAR Trends

The following table summarizes the expected impact of structural modifications on biological activity, based on established SAR for phenylacetic acid GPCR ligands.

| Structural Modification | Effect on CRTH2 Activity | Effect on Metabolic Stability | Mechanism |

| Parent (2-Me, 5-OCF3) | High | High | Optimal twist & lipophilicity. |

| Removal of 2-Methyl | Low (Loss of Selectivity) | Neutral | Loss of "twist"; binds DP1. |

| Replacement of 5-OCF3 with H | Moderate | Low | Loss of lipophilic contact; rapid oxidation. |

| Extension to Phenylpropionic | Low | Moderate | Steric clash in pocket; |

| Esterification of Acid | Inactive (in vitro) | High (Prodrug) | Loss of ionic anchor (requires hydrolysis). |

References

-

Liu, J., et al. (2012).[5][6] Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689.[5] Link

-

Li, A., et al. (2021). Discovery of Novel G-Protein-Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold for the Treatment of Type 2 Diabetes.[1] Chemical Biology & Drug Design. Link

-

Gallant, M. A., et al. (2005).[7] Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2.[4] Molecular Pharmacology, 67(3), 640–647.[4] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53394876, this compound. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

Potential mechanism of action of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Topic: Pharmacological Profiling & Mechanistic Potential of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid Content Type: Technical Whitepaper / Pharmacophore Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorinated Phenylacetic Acid Scaffold

This compound (CAS: 1246034-93-4) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of serving as a ligand for diverse biological targets due to its specific electronic and steric properties. While often utilized as a high-value intermediate, its structural architecture suggests potent intrinsic biological activity.

This guide deconstructs the potential mechanism of action (MoA) of this compound by analyzing its pharmacophores against known Structure-Activity Relationships (SAR).[1] We posit that this molecule acts primarily as a lipid-mimetic modulator , with high binding probability for Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs) .

Structural Biology & Physicochemical Properties

To understand the mechanism, we must first analyze the "molecular machinery" of the compound. It is composed of three distinct functional domains that dictate its pharmacodynamics.

1.1 The Pharmacophore Triad

| Domain | Chemical Feature | Mechanistic Function |

| The Anchor | Phenylacetic Acid (PAA) | Provides the anionic carboxylate head group ( |

| The Shield | 5-Trifluoromethoxy ( | A "super-halogen" bioisostere. It is highly lipophilic ( |

| The Hinge | 2-Methyl ( | Provides steric bulk at the ortho position. This forces the phenyl ring and the acetic acid side chain to twist out of coplanarity (atropisomerism), a conformation often required to fit into narrow enzymatic clefts (e.g., COX active site). |

1.2 Mechanistic Visualization (SAR Map)

The following diagram illustrates the functional logic of the molecule, mapping chemical features to their biological effects.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.

Primary Mechanism Hypothesis: COX-2 Inhibition

The most probable mechanism of action for this compound is the inhibition of Cyclooxygenase (COX) enzymes, specifically COX-2. This hypothesis is grounded in its structural homology to Lumiracoxib and Diclofenac .

2.1 The Binding Logic

COX inhibitors generally require an acidic head group to anchor to Arg120 at the entrance of the cyclooxygenase channel.

-

Mechanism: The carboxylate of the PAA moiety enters the long hydrophobic channel of the COX enzyme.

-

Interaction: It forms a hydrogen bond network with Tyr355 and Arg120 .

-

Selectivity: The 2-methyl group creates a steric twist that mimics the 2,6-dichloro substitution of Diclofenac. The bulky 5-trifluoromethoxy group likely occupies the hydrophobic side pocket lined by Val523 (in COX-2), potentially conferring selectivity over COX-1 (which has a smaller Isoleucine at this position).

2.2 Comparative Homology

| Feature | Diclofenac (Standard NSAID) | 2-Methyl-5-(trifluoromethoxy)PAA | Mechanistic Implication |

| Acid Head | Phenylacetic Acid | Phenylacetic Acid | Identical Arg120 anchoring capability. |

| Ortho-Sub | 2,6-Dichloro | 2-Methyl | Both induce non-planar conformation essential for binding. |

| Lipophile | Phenyl ring | The |

Secondary Mechanism Hypothesis: PPAR Agonism

A secondary, yet highly significant potential mechanism is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR

3.1 The "Acid Head" Mechanism

PPAR agonists (like GW501516 or Fibrates) typically consist of a lipophilic tail and an acidic head group connected by a linker.

-

Mechanism: The compound mimics free fatty acids. The carboxylate head stabilizes the AF2 helix (Helix 12) of the nuclear receptor, locking it into the active conformation that recruits co-activators.

-

Role of Trifluoromethoxy: The

group is critical here. PPAR ligand binding domains (LBDs) are large and Y-shaped. Thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Experimental Validation Protocols

To confirm these mechanistic hypotheses, the following self-validating experimental workflow is recommended.

4.1 In Vitro Enzymatic Screening (COX-1/2)

Objective: Determine IC50 and Selectivity Index (SI).

-

Reagents: Purified Ovine COX-1 and Recombinant Human COX-2. Arachidonic acid (substrate). TMPD (colorimetric indicator).

-

Protocol:

-

Incubate enzyme with test compound (0.1 nM to 10

M) in Tris-HCl buffer (pH 8.0) for 10 mins. -

Initiate reaction by adding Arachidonic Acid (100

M). -

Measure peroxidation of TMPD at 590 nm.

-

-

Validation: Use Celecoxib (COX-2 selective) and Indomethacin (Non-selective) as positive controls.

-

Success Criteria: IC50 < 1

M indicates potent inhibition. Ratio COX-1/COX-2 > 50 indicates selectivity.

4.2 Nuclear Receptor Transactivation Assay (PPAR)

Objective: Confirm nuclear receptor agonism.

-

System: HEK293 cells co-transfected with:

-

Gal4-PPAR(

, -

UAS-Luciferase reporter plasmid.

-

-

Protocol:

-

Treat cells with compound (DMSO vehicle) for 24 hours.

-

Lyse cells and add Luciferin substrate.

-

Measure luminescence (RLU).

-

-

Causality Check: Co-treat with a specific antagonist (e.g., GW9662 for PPAR

). If luminescence decreases, the mechanism is specific to the receptor.

4.3 Validation Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating the mechanism of action.

Conclusion

This compound is not merely a chemical building block; it is a bioactive scaffold designed to penetrate lipid membranes and interact with hydrophobic protein pockets.

The presence of the trifluoromethoxy group combined with the ortho-methyl constraint strongly predicts a mechanism involving COX-2 inhibition or PPAR agonism . Researchers utilizing this compound should handle it as a potent bioactive agent, with expected anti-inflammatory and metabolic modulation properties.

References

-

Leroux, F. R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). Retrieved from [Link]

-

Frontiers in Chemistry . (2020). Phenylacetic Acid and Methylphenyl Acetate From Bacillus mycoides BM02.[2] Retrieved from [Link]

-

Linegal Chemicals . (n.d.). This compound - Catalog Entry. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

This guide provides a comprehensive technical profile for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid , a specialized fluorinated building block used in medicinal chemistry. The spectroscopic data presented below is synthesized from high-fidelity chemometric analysis of structural analogs and standard substituent chemical shift principles, serving as a reference for identification and quality control.

Compound Overview & Structural Logic

-

Chemical Name: this compound[1]

-

Molecular Formula: C

Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Molecular Weight: 234.17 g/mol

-

Role: A lipophilic, metabolically stable scaffold for drug discovery, particularly in optimizing bioavailability via the trifluoromethoxy (–OCF

) group.

Structural Analysis

The molecule features a 1,2,5-trisubstituted benzene ring. The ortho-methyl group provides steric bulk, potentially restricting conformation, while the meta-trifluoromethoxy group (relative to the acetic acid tail) modulates electronic properties without introducing H-bond donors.

-

Position 1: Acetic acid moiety (–CH

COOH) -

Position 2: Methyl group (–CH

) -

Position 5: Trifluoromethoxy group (–OCF

)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Synthesis & Workflow Visualization

To understand the impurities and spectral background, one must consider the likely synthetic route. The standard pathway involves the homologation of the corresponding benzyl halide.

Figure 1: Standard synthetic workflow for phenylacetic acid derivatives, highlighting key intermediates that may appear as trace impurities in spectral data.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

H NMR Data (400 MHz)

The proton spectrum is characterized by two distinct singlets (methyl and methylene) and a specific aromatic splitting pattern due to the 1,2,5-substitution.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH | 12.45 | br s | 1H | - | Carboxylic Acid Proton |

| Ar-H3 | 7.28 | d | 1H | Ortho to Methyl | |

| Ar-H4 | 7.15 | dd | 1H | Ortho to OCF | |

| Ar-H6 | 7.08 | d | 1H | Ortho to Acetic Acid | |

| CH | 3.68 | s | 2H | - | Benzylic Methylene |

| CH | 2.24 | s | 3H | - | Aryl Methyl |

Expert Insight:

-

H3 (7.28 ppm): Deshielded slightly by the ortho-methyl group but primarily defined by the aromatic ring current.

-

H4 (7.15 ppm): Appears as a doublet of doublets. The coupling to H6 is a typical meta-coupling (~2 Hz).

-

H6 (7.08 ppm): The most shielded aromatic proton, positioned between the methylene and OCF

groups.

C NMR Data (100 MHz)

Key diagnostic peaks include the quartet for the –OCF

| Carbon Type | Shift ( | Splitting | Notes | |

| C=O | 172.8 | s | - | Carbonyl |

| Ar-C5 | 147.2 | q | ~1.5 | Ipso to OCF |

| Ar-C2 | 136.5 | s | - | Ipso to Methyl |

| Ar-C1 | 134.1 | s | - | Ipso to CH |

| Ar-C3 | 131.4 | s | - | Methine |

| OCF | 120.4 | q | 255.0 | Diagnostic Peak |

| Ar-C4 | 119.8 | s | - | Methine |

| Ar-C6 | 118.2 | s | - | Methine |

| CH | 38.5 | s | - | Methylene |

| CH | 19.2 | s | - | Methyl |

F NMR Data (376 MHz)

-

Shift:

-57.8 ppm (Singlet) -

Note: The chemical shift of the trifluoromethoxy group is highly characteristic and generally appears between -57 and -59 ppm, largely unaffected by alkyl substitution on the ring.

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)

| Wavenumber (cm | Functional Group | Vibrational Mode | Description |

| 2800 - 3200 | O-H (Acid) | Stretch | Broad, jagged absorption typical of dimers. |

| 1705 - 1715 | C=O | Stretch | Strong, sharp carbonyl peak. |

| 1210 - 1260 | C-F | Stretch | Strong intensity; multiple bands due to CF |

| 1150 - 1200 | C-O-C | Stretch | Aryl alkyl ether stretch (OCF |

| 1450 - 1600 | C=C (Ar) | Stretch | Aromatic ring skeletal vibrations. |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Negative Mode

The carboxylic acid functionality ionizes readily in negative mode, losing a proton to form the carboxylate anion.

-

Parent Ion [M-H]

: -

Fragmentation Pathway:

-

Decarboxylation: Loss of CO

(44 Da) is the primary fragmentation pathway for phenylacetic acids. -

Formation of Benzyl Anion: The resulting ion (

189) corresponds to the 2-methyl-5-(trifluoromethoxy)benzyl anion.

-

Figure 2: Proposed ESI(-) fragmentation pathway. The stability of the benzyl anion is modulated by the electron-withdrawing OCF

Experimental Protocol for Validation

To validate a synthesized batch against this profile:

-

Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of DMSO-d

. Avoid CDCl -

Acquisition:

-

Run a standard proton scan (16 scans).

-

Run a

F scan to verify the integrity of the OCF

-

-

Purity Check: Integrate the Methyl singlet (2.24 ppm) vs. the Methylene singlet (3.68 ppm). The ratio must be exactly 3:2. Any deviation suggests incomplete hydrolysis (nitrile presence) or solvent contamination.

References

-

AIST Spectral Database for Organic Compounds (SDBS). General trends for substituted phenylacetic acids.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Basis for substituent shift prediction).

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Properties and Synthetic Applications. ChemBioChem. (Data on OCF3 spectroscopic signatures).

Sources

Technical Safety & Handling Guide: 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Executive Summary & Substance Identification

2-Methyl-5-(trifluoromethoxy)phenylacetic acid (CAS: 1246034-93-4) is a specialized fluorinated building block used primarily in early-stage drug discovery and lead optimization. Its structural incorporation of a trifluoromethoxy (–OCF₃) group—a "privileged motif" in medicinal chemistry—imparts critical physicochemical properties such as enhanced lipophilicity and metabolic stability to target molecules.[1]

Due to its specific fluorinated nature, this compound requires precise handling protocols to mitigate risks associated with organofluorine degradation (potentially releasing HF under extreme conditions) and standard organic acid corrosivity.

Chemical Identity Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1246034-93-4 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Purity Grade | Typically ≥97% (HPLC) for research applications |

Hazard Identification (GHS Classification)

Rationale: As a research chemical with limited historical toxicity data, the hazard classification is derived from the Structure-Activity Relationship (SAR) of analogous fluorinated phenylacetic acids. The primary risks are irritation to mucosal membranes and potential corrosivity.

Signal Word: WARNING

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling & Engineering Controls

Operational Workflow

The following decision matrix outlines the required engineering controls based on the quantity of material being handled.

Figure 1: Risk-based handling decision tree for fluorinated phenylacetic acid derivatives.

Specific Protocols

-

Glove Selection: Standard nitrile gloves (0.11 mm) are sufficient for incidental contact. For prolonged handling or solution preparation in halogenated solvents (DCM), use Silver Shield or Viton gloves to prevent permeation.

-

Inhalation Protection: All weighing operations must occur inside a certified chemical fume hood. If the solid is electrostatically active (fluffy), use an anti-static gun or ionizer to prevent dispersal.

-

Tooling: Use plastic or Teflon-coated spatulas. Avoid metal spatulas if traces of moisture are present, as acid-catalyzed corrosion can introduce impurities.

Emergency Response & Stability

Fire Fighting Measures

-

Hazard: Thermal decomposition can release Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets , which may scatter the acidic powder.

-

Protocol: Firefighters must wear full SCBA. Post-fire cleanup requires pH neutralization of surfaces (using Sodium Bicarbonate solution) before general entry.

Accidental Release (Spill)

-

Evacuate: Clear the immediate area (radius 5m).

-

PPE: Don N95/P100 respirator and double gloves.

-

Containment: Cover spill with dry lime, sand, or soda ash to neutralize acidity.

-

Disposal: Sweep carefully (avoid dust generation) into a container marked "Hazardous Waste - Solid Acid (Halogenated)."

Storage & Stability[4][6][7]

-

Conditions: Store at 2–8°C (Refrigerated). While the compound is stable at room temperature for short periods, long-term storage under refrigeration prevents slow decarboxylation.

-

Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., permanganates) and strong bases (e.g., NaOH, amines). Reaction with bases will form the salt, which may alter solubility and reactivity.

Application Science: The Trifluoromethoxy Advantage

In drug development, this compound is not just a generic acid; it is a strategic tool for Bioisosteric Replacement .

Mechanism of Action in Lead Optimization

The –OCF₃ group is often used to replace a Methoxy (–OCH₃) or Chloro (–Cl) group.

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, blocking metabolic oxidation at the 5-position.

-

Lipophilicity: The –OCF₃ group increases the LogP of the molecule, enhancing membrane permeability (blood-brain barrier penetration) without the steric penalty of larger alkyl groups.

-

Conformation: The unique electronic properties of the –OCF₃ group can lock the phenyl ring into specific conformations favored by receptor binding pockets.

Figure 2: Structure-Property relationship illustrating the utility of the compound in drug design.

References

-

ABCR GmbH. (2025). Product Catalog: this compound (CAS 1246034-93-4).[4] Retrieved from [Link]

-

PubChem. (2025).[5] Compound Summary: 2-(Trifluoromethoxy)phenylacetic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Section 5).

Sources

Solubility of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid in different solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Methyl-5-(trifluoromethoxy)phenylacetic Acid

Executive Summary

This compound is a specialized fluorinated intermediate, critical in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and metabolic modulators.[1][2] Its structural duality—combining a lipophilic trifluoromethoxy (-OCF

This technical guide provides a comprehensive framework for determining the solubility of this compound. It synthesizes theoretical physicochemical profiling with rigorous experimental protocols.[1][2] As specific thermodynamic solubility data is often proprietary or absent from open literature for this niche intermediate, this guide establishes the Standard Operating Procedure (SOP) for generating that data and offers high-confidence predictive models based on structural analogs (e.g., 2,4,5-trifluorophenylacetic acid).[1][2]

Physicochemical Context & Structural Analysis

To predict solubility behavior, we must deconstruct the molecule into its functional interaction zones.[1][2]

| Functional Group | Nature | Solubility Impact |

| Phenyl Ring | Aromatic/Hydrophobic | Provides |

| -CH | Lipophilic | Steric hindrance; slightly reduces crystal lattice energy, potentially enhancing solubility in non-polar solvents compared to non-methylated analogs.[1][2] |

| -OCF | Highly Lipophilic | Hansch |

| -CH | Hydrophilic/Acidic | pKa |

Theoretical Solubility Prediction (Hansen Solubility Parameters):

-

High Solubility: Methanol, Ethanol, Ethyl Acetate, DMSO, DMF.[1][2]

-

Moderate Solubility: Toluene, Dichloromethane (DCM), Isopropyl Acetate.[1][2]

-

Low/Insoluble: Water (pH < 3), n-Heptane, Hexane, Cyclohexane.[1][2]

Experimental Methodology: Solubility Determination Protocols

Protocol A: Static Gravimetric Determination (The Gold Standard)

Use this method for generating thermodynamic solubility curves.[1][2]

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24–48 hours to ensure solid-liquid equilibrium.

-

Sampling: Stop stirring and allow the suspension to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a syringe filter (0.22

m PTFE, pre-heated to the vessel temperature to prevent crashing out).[1][2] -

Quantification:

Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)

Use this method for rapid screening of multiple solvents.[1][2]

-

Loading: Place mixtures of known concentration (e.g., 50, 100, 150 mg/mL) in HPLC vials.

-

Cycling: Heat at 1°C/min until clear (dissolution point), then cool at 1°C/min until cloudiness appears (nucleation point).

-

Data Output: The temperature of clarification (

) corresponds to the saturation temperature for that specific concentration.[1][2]

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility measurement technique based on the development stage.

Figure 1: Decision matrix and workflow for solubility determination protocols.

Solvent Selection Strategy

Based on the structural analogs (e.g., 2,4,5-trifluorophenylacetic acid) and the -OCF

Table 1: Recommended Solvent Systems

| Application | Recommended Solvent | Rationale |

| Reaction Medium | THF or 2-MeTHF | Excellent solubility for the acid; compatible with coupling reagents (EDC/NHS) and lithiation steps.[1][2] |

| Extraction | MTBE / Water (pH < 2) | At acidic pH, the compound partitions almost exclusively into MTBE.[1][2] The -OCF |

| Recrystallization | Toluene / Heptane | Primary Choice. Dissolve in hot Toluene (moderate solubility), add Heptane (antisolvent) to induce crystallization.[1][2] The -OCF |

| Polymorph Screening | IPA / Water | Isopropyl alcohol (IPA) acts as a good solvent; water acts as a strong antisolvent.[1][2] Good for generating stable crystal forms.[1][2] |

Thermodynamic Modeling (Data Interpretation)

When you generate the data points (

-

A, B, C: Empirical parameters derived from your experimental data.

-

Interpretation: If

is positive and large, dissolution is highly endothermic, meaning solubility will increase sharply with temperature (ideal for cooling crystallization).[1][2]

Process Logic: Solvent Selection Decision Tree

Figure 2: Strategic solvent selection guide based on process requirements.[1][2]

References

-

Synthesis and Purification of Fluorinated Phenylacetic Acids

-

Solubility Behavior of Furandicarboxylic Acid (Analogous Carboxylic Acid Study)

-

Trifluoromethoxy Group Properties

-

General Solvent Properties & Miscibility

Sources

Strategic Incorporation of the Trifluoromethoxy Group in Phenylacetic Acid Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Super-Lipophile" Advantage

In the optimization of phenylacetic acid derivatives—a scaffold ubiquitous in NSAIDs (e.g., Diclofenac, Lumiracoxib) and metabolic modulators—the trifluoromethoxy group (-OCF₃ ) has emerged as a paramount bioisostere. Unlike the chloro- or methyl- substituents traditionally employed, the -OCF₃ moiety offers a unique triad of properties: super-lipophilicity , conformational orthogonality , and metabolic blockade .

This guide details the physicochemical rationale and synthetic strategies for deploying -OCF₃ to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of phenylacetic acid drug candidates. We move beyond simple substitution to explore how the specific electronic and steric nature of -OCF₃ modulates ligand-target binding affinity and prevents oxidative clearance.

Physicochemical Impact: Beyond Simple Fluorination

The -OCF₃ group is often erroneously conflated with the trifluoromethyl (-CF₃) group. While both are electron-withdrawing, their structural behaviors on a phenyl ring differ fundamentally, influencing the binding of phenylacetic acid derivatives.

2.1 Electronic Profiling & Hammett Constants

The -OCF₃ group acts as a strong electron-withdrawing group (EWG) via induction (

| Substituent | Hammett | Hansch | Field Effect ( | Resonance ( |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -OCH₃ | -0.27 | -0.02 | 0.26 | -0.51 |

| -CF₃ | 0.54 | 0.88 | 0.38 | 0.16 |

| -OCF₃ | 0.35 | 1.04 | 0.38 | -0.03 |

-

Key Insight: The -OCF₃ group is significantly more lipophilic (Hansch

= 1.04) than -CF₃, facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing. -

Acidity Shift: In phenylacetic acids, a para-OCF₃ substituent lowers the pKa of the carboxylic acid (making it more acidic) compared to unsubstituted analogs, altering the ionization state at physiological pH (7.4) and influencing protein binding.

2.2 Conformational Orthogonality: The "Twist"

Unlike the methoxy group (-OMe), which prefers a planar conformation coplanar with the phenyl ring (dihedral angle

-

Causality: The hyperconjugation between the oxygen lone pair and the antibonding orbital of the C-F bond (

) dominates over the resonance with the aromatic ring. -

Design Implication: When optimizing a phenylacetic acid inhibitor for a hydrophobic pocket (e.g., COX-2 active site), the -OCF₃ group acts as a "twisted" steric anchor that can fill orthogonal hydrophobic sub-pockets that planar groups cannot access.

Strategic Decision Framework (SAR)

The following logic flow illustrates when a medicinal chemist should transition from a standard halogen or alkyl group to a trifluoromethoxy group during Lead Optimization.

Figure 1: Decision tree for incorporating -OCF3 during Structure-Activity Relationship (SAR) studies.

Pharmacological Case Study: COX Inhibition & Metabolic Stability

Phenylacetic acid derivatives are a classic scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The primary failure mode for these drugs is often rapid oxidative metabolism or hepatotoxicity caused by reactive intermediates (quinoneimines/methides).

4.1 Metabolic Blockade Mechanism

Cytochrome P450 enzymes typically attack the electron-rich para-position of the phenyl ring.

-

Scenario A (-H or -OMe): Rapid hydroxylation occurs, leading to clearance or toxic metabolite formation.

-

Scenario B (-OCF₃): The C-F bonds are metabolically inert (Bond Dissociation Energy ~116 kcal/mol). The steric bulk and electron withdrawal deactivate the ring towards oxidation, significantly extending the half-life (

).

4.2 Pathway Visualization: COX-2 Inhibition

The -OCF₃ group enhances binding in the COX-2 cyclooxygenase channel by exploiting the hydrophobic side pocket.

Figure 2: Interaction of a trifluoromethoxy-phenylacetic acid derivative within the COX-2 active site.

Synthetic Methodologies

Introducing the -OCF₃ group onto a phenylacetic acid scaffold is non-trivial due to the instability of the trifluoromethoxide anion (

Protocol A: De Novo Synthesis (From Phenols)

This route is preferred for large-scale preparation of building blocks like 4-(trifluoromethoxy)phenylacetic acid .

-

Starting Material: Methyl 4-hydroxyphenylacetate.

-

Reagent: Trifluoromethylation using in situ generated

radicals or electrophilic reagents (e.g., Togni reagent) is difficult for O-nucleophiles. -

Preferred Method: Oxidative Desulfurization-Fluorination .

-

Step 1: React phenol with carbon disulfide (

) and methyl iodide to form the xanthate. -

Step 2: Treat xanthate with a fluoride source (HF/Pyridine) and an oxidant (DBH - 1,3-dibromo-5,5-dimethylhydantoin).

-

Result: Conversion of -OH to -OCF₃.

-

Protocol B: Late-Stage Radical Trifluoromethoxylation

For diversifying a library of phenylacetic acids, a radical approach using a silver catalyst is effective.

Reagents:

-

Substrate: Aryl stannane or Aryl boronic acid of the phenylacetic ester.

-

Source: AgOCF₃ (prepared in situ) or TFNG (Trifluoromethyl triflate).

-

Catalyst: Ruthenium or Iridium photocatalyst (if using photoredox).

Step-by-Step Protocol (Ag-Mediated):

-

Preparation: In a glovebox, charge a reaction vial with the aryl stannane derivative of the phenylacetic ester (1.0 equiv).

-

Reagent Addition: Add AgOCF₃ (2.0 equiv), Selectfluor (1.5 equiv), and KF (3.0 equiv).

-

Solvent: Add anhydrous Ethyl Acetate (0.1 M).

-

Reaction: Stir at room temperature for 12 hours under

. -

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

-

Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the final phenylacetic acid.

References

-

Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[2][3][4] ChemMedChem. Link

-

Manteau, B., et al. (2010). "New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules." Angewandte Chemie International Edition. Link

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

-

Tredwell, M., et al. (2015). "A General Copper-Mediated Synthesis of Trifluoromethoxylated Arenes." Angewandte Chemie. Link

-

Meanwell, M., et al. (2018). "Direct Radical Trifluoromethoxylation of Arenes." Science. Link

Sources

Methodological & Application

Application Note: Quantification of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Topic: Analytical methods for quantifying 2-Methyl-5-(trifluoromethoxy)phenylacetic acid Content Type: Application Note & Protocol

Abstract

This guide details the analytical protocols for the quantification and purity assessment of This compound (CAS: 1246034-93-4). As a fluorinated phenylacetic acid derivative, this compound serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. The presence of the trifluoromethoxy (-OCF

This document provides two distinct workflows:

-

High-Performance Liquid Chromatography (HPLC-UV) for Quality Control (QC), assay purity, and process monitoring.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification in biological matrices (PK studies).

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

| Property | Value (Predicted) | Impact on Method |

| Formula | C | MW: 234.17 g/mol |

| pKa (Acid) | ~3.9 – 4.1 | Acidic mobile phase (pH < 3.0) is required to suppress ionization and ensure retention on C18 columns. |

| LogP | ~2.8 – 3.2 | Moderately lipophilic due to -OCF |

| UV Max | ~210 nm, ~260 nm | 210 nm for high sensitivity; 254 nm for high selectivity against non-aromatic impurities. |

| Solubility | Low in water; High in MeOH/ACN | Dissolve standards in 50:50 Water:Methanol or pure Methanol. |

Protocol A: HPLC-UV (Purity & Assay)

Scope: Raw material testing, reaction monitoring, and final product release.

2.1. Chromatographic Conditions

-

System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Rationale: The end-capping reduces silanol interactions with the acidic moiety, preventing peak tailing.

-

-

Mobile Phase A: 0.1% Phosphoric Acid (H

PO-

Note: Phosphoric acid provides better peak shape for carboxylic acids than formic acid in UV methods due to lower background absorbance at 210 nm.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: Diode Array (DAD).

-

Channel A: 210 nm (Bandwidth 4 nm) – Quantification.

-

Channel B: 254 nm (Bandwidth 8 nm) – Impurity Profiling.

-

-

Injection Volume: 10 µL.

2.2. Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Initial Equilibration |

| 2.0 | 20 | Isocratic Hold |

| 12.0 | 80 | Linear Gradient |

| 15.0 | 95 | Wash Step |

| 15.1 | 20 | Return to Initial |

| 20.0 | 20 | Re-equilibration |

2.3. Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol.

-

Working Standard (100 µg/mL): Dilute Stock 1:10 with Mobile Phase Initial (80:20 Water:ACN).

-

Critical: Matching the diluent to the initial mobile phase prevents "solvent shock" and split peaks.

-

Protocol B: LC-MS/MS (Bioanalysis/Trace)

Scope: Pharmacokinetic (PK) studies, trace impurity analysis, or cleaning validation.

3.1. Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[2][3][4]

-

Precursor Ion: m/z 233.0 ([M-H]

). -

MRM Transitions (Predicted):

-

Quantifier: 233.0

189.0 (Loss of CO -

Qualifier: 233.0

169.0 (Loss of CO

-

3.2. LC Conditions (LC-MS Compatible)

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

3.3. Sample Extraction (Protein Precipitation)

For plasma/serum samples:

-

Aliquot 50 µL of plasma into a centrifuge tube.

-

Add 150 µL of cold Acetonitrile (containing Internal Standard, e.g., Diclofenac or d5-Phenylacetic acid).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Inject 5 µL of the supernatant.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points for the LC-MS workflow.

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS workflows based on sensitivity requirements.

Validation Criteria (ICH Q2(R1))

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be met.

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | R | Range: 80% to 120% of target concentration. |

| Accuracy | 98.0% – 102.0% | Spike recovery at 3 levels (Low, Mid, High). |

| Precision | RSD < 2.0% | 6 replicates of the target concentration. |

| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Critical for trace analysis (LC-MS). |